molecular formula C21H23Cl2N3O3S B2812539 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride CAS No. 1215362-94-9

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride

Cat. No. B2812539
CAS RN: 1215362-94-9
M. Wt: 468.39
InChI Key: QHBTXZSIWJKUQF-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Studies

One area of research focuses on the synthesis of novel heterocyclic compounds incorporating the benzothiazole motif. For instance, Patel et al. (2015) reported on the synthesis of benzamide derivatives with potential antibacterial and antifungal properties by characterizing them through various spectroscopic methods (Patel, Patel, & Shah, 2015). Additionally, Uto et al. (2009) described the optimization of benzamides as inhibitors for a specific enzyme, showcasing their potential in therapeutic applications (Uto et al., 2009).

Chemical Synthesis and Evaluation

Research also extends to the chemical synthesis and evaluation of these compounds for various uses. Chern et al. (1988) discussed a new synthesis method for dihydro-oxazolo and oxazinoquinazolinones from anthranilamide, demonstrating the chemical versatility of related compounds (Chern et al., 1988).

Anticancer and Anti-inflammatory Potential

Furthermore, there is interest in the anticancer and anti-inflammatory potential of these compounds. Ravinaik et al. (2021) synthesized and tested benzamides for anticancer activity, revealing some derivatives with higher activities than reference drugs (Ravinaik et al., 2021). Additionally, compounds have been explored for their anti-inflammatory activity, with some showing comparable or superior efficacy to existing NSAIDs, highlighting their potential in treating inflammation-related conditions (Kalsi et al., 1990).

properties

IUPAC Name

2-chloro-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S.ClH/c1-3-24(4-2)9-10-25(20(26)14-7-5-6-8-15(14)22)21-23-16-11-17-18(28-13-27-17)12-19(16)29-21;/h5-8,11-12H,3-4,9-10,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBTXZSIWJKUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride

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